4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and a phenylprop-2-en-1-yl group attached via a sulfanyl linkage
Preparation Methods
The synthesis of 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Chemical Reactions Analysis
4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new diagnostic tools.
Mechanism of Action
The mechanism of action of 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylprop-2-en-1-yl group and the benzothieno ring system play crucial roles in binding to these targets, potentially modulating their activity. The sulfanyl linkage may also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Compared to other benzothienopyrimidines, 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique phenylprop-2-en-1-yl group. Similar compounds include:
Properties
Molecular Formula |
C19H18N2S2 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H18N2S2/c1-2-7-14(8-3-1)9-6-12-22-18-17-15-10-4-5-11-16(15)23-19(17)21-13-20-18/h1-3,6-9,13H,4-5,10-12H2/b9-6+ |
InChI Key |
NDFQMJZIPHOHDP-RMKNXTFCSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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